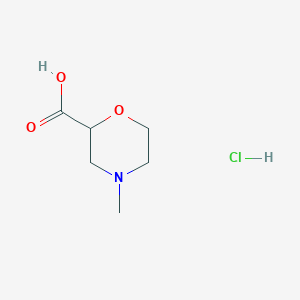
4-Methylmorpholine-2-carboxylic acid hydrochloride
説明
4-Methylmorpholine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 841274-05-3 . It has a molecular weight of 181.62 . The IUPAC name for this compound is 4-methyl-2-morpholinecarboxylic acid hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-Methylmorpholine-2-carboxylic acid hydrochloride is 1S/C6H11NO3.ClH/c1-7-2-3-10-5(4-7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
4-Methylmorpholine-2-carboxylic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 181.62 .科学的研究の応用
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 4-Methylmorpholine-2-carboxylic acid hydrochloride, are known for their roles as precursors in various industrial chemicals. Their applications in biotechnological processes, however, can be inhibited by their own properties. Carboxylic acids can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations lower than desired yields. They affect cell membranes, internal pH, and metabolic processes. Identifying strategies to increase microbial tolerance to these acids is crucial for enhancing industrial performance in biotechnological applications (Jarboe et al., 2013).
Environmental Fate and Behavior
Herbicides and Environmental Impact
Although not directly related to 4-Methylmorpholine-2-carboxylic acid hydrochloride, studies on the environmental fate, behavior, and biodegradation of similar compounds provide insights into the potential environmental impacts of carboxylic acid derivatives. For instance, the behavior of 2,4-dichlorophenoxyacetic acid (2,4-D) in agricultural environments and its biodegradation by microorganisms indicate how carboxylic acid derivatives can affect ecosystems and the importance of understanding their environmental pathways (Magnoli et al., 2020).
Biotechnological Routes and Bioactive Compounds
Biotechnological Routes Based on Lactic Acid Production from Biomass
Biotechnological processes using carboxylic acids, like lactic acid, demonstrate the potential of carboxylic acid derivatives, including 4-Methylmorpholine-2-carboxylic acid hydrochloride, in synthesizing biodegradable polymers and various valuable chemicals. The review highlights the production of chemicals like pyruvic acid, acrylic acid, and lactate ester from lactic acid, indicating the versatility of carboxylic acids in green chemistry (Gao et al., 2011).
Carboxylic Acids in Liquid-Liquid Extraction (LLX)
Solvent Developments for LLX of Carboxylic Acids
The extraction of carboxylic acids from aqueous streams, pivotal for producing bio-based plastics, has seen significant advancements in solvent developments. This review discusses solvents such as ionic liquids, nitrogen-based extractants, and phosphorous-based extractants used in LLX of carboxylic acids, offering a perspective on the extraction and recovery processes relevant to carboxylic acid derivatives (Sprakel & Schuur, 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
4-methylmorpholine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-7-2-3-10-5(4-7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHCYNGGRABGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670253 | |
| Record name | 4-Methylmorpholine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylmorpholine-2-carboxylic acid hydrochloride | |
CAS RN |
841274-05-3 | |
| Record name | 4-Methylmorpholine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylmorpholine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[Dimethyl-[3-(prop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B3029853.png)








